molecular formula C28H30N4O7S B2647129 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-62-4

4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2647129
CAS No.: 533871-62-4
M. Wt: 566.63
InChI Key: ACKXBBCNDQMZOZ-UHFFFAOYSA-N
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Description

4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound of significant research interest due to its complex molecular architecture, which incorporates a N-methyl-N-phenylsulfamoyl group and a 1,3,4-oxadiazole ring system linked to a triethoxyphenyl moiety. This structure is characteristic of a class of molecules investigated for their potential in medicinal chemistry . Compounds featuring the 1,3,4-oxadiazole scaffold have been widely studied and demonstrate a diverse range of biological activities, including anti-inflammatory and anticancer properties . The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, and its incorporation into molecular designs is often intended to enhance the electron density, lipophilicity, and overall biological activity of the lead compound . Furthermore, the benzenesulfonamide component is a key pharmacophore known in other contexts for its ability to inhibit enzymes like carbonic anhydrase, which is a validated target for various therapeutic areas . The triethoxyphenyl substituent, similar to groups found in other bioactive molecules, may contribute to specific target binding and influence the compound's pharmacokinetic profile. In a research setting, this compound is valuable for exploring new therapeutic agents, particularly in screening programs focused on inflammation, oncology, and enzyme inhibition. It serves as a crucial intermediate for chemists aiming to modify its core structure to study structure-activity relationships (SAR) and optimize potency and selectivity . The synthetic pathway for related benzamide derivatives typically involves multi-step organic reactions, including cyclization to form the oxadiazole ring and coupling reactions, such as those employing EDCI and HOBt as coupling agents, to form the final benzamide linkage . This product is intended for research and development purposes in a controlled laboratory environment. It is not certified for human or veterinary diagnostic or therapeutic applications. All information provided is for research reference only.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O7S/c1-5-36-23-17-20(18-24(37-6-2)25(23)38-7-3)27-30-31-28(39-27)29-26(33)19-13-15-22(16-14-19)40(34,35)32(4)21-11-9-8-10-12-21/h8-18H,5-7H2,1-4H3,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKXBBCNDQMZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

    Coupling of the oxadiazole and sulfamoyl intermediates: This is typically done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Sulfamoyl Group Variations

  • Benzyl(methyl)sulfamoyl (LMM5) : Increased lipophilicity compared to the target compound, which may reduce solubility (50 µg/mL vs. inferred higher solubility for the target compound) .
  • Cyclohexyl(ethyl)sulfamoyl (LMM11) : Highly hydrophobic (logP ~5.5*), likely contributing to reduced aqueous solubility (100 µg/mL) and slower cellular uptake .

Oxadiazole Substituents

  • 3,4,5-Triethoxyphenyl (Target Compound & BA96050) : The triethoxy group enhances lipophilicity and may improve membrane permeability. Ethoxy groups could engage in hydrogen bonding with enzyme active sites .
  • Furan-2-yl (LMM11) : The heteroaromatic ring may facilitate π-stacking but lacks the electron-donating effects of alkoxy groups, possibly reducing inhibitory potency .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity (logP) : The target compound’s logP (~4.5–5.0) is intermediate between LMM5 (logP ~4.0) and BA96050 (logP ~5.2*), suggesting a balance between membrane permeability and solubility.
  • Solubility : The triethoxyphenyl group may reduce aqueous solubility compared to methoxy or furan-containing analogs, necessitating formulation adjustments (e.g., surfactants like Pluronic F-127) .
  • Metabolic Stability : Ethoxy groups in the target compound are susceptible to cytochrome P450-mediated oxidation, which may shorten half-life compared to methoxy or furan derivatives .

Recommendations :

Conduct enzymatic assays to quantify Trr1 inhibition (IC₅₀).

Evaluate antifungal activity against C. albicans and other pathogens.

Perform ADMET profiling to address solubility and metabolic stability.

Biological Activity

The compound 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S with a molecular weight of 421.51 g/mol. The structure includes a sulfonamide group and an oxadiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound under investigation has demonstrated effectiveness against a range of bacterial strains. For instance:

  • Case Study 1 : In vitro tests showed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.
  • Case Study 2 : A comparative study highlighted that this compound had superior antibacterial activity compared to traditional sulfonamides.

Anticancer Properties

The oxadiazole component is known for its anticancer potential. Research has shown that the compound can induce apoptosis in cancer cell lines:

  • Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54918Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
  • Induction of Apoptosis : The oxadiazole ring facilitates the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

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